molecular formula C11H11FN2 B8157235 1-(2-Fluorobenzyl)azetidine-3-carbonitrile

1-(2-Fluorobenzyl)azetidine-3-carbonitrile

Cat. No.: B8157235
M. Wt: 190.22 g/mol
InChI Key: IXEXESSSEAISEA-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)azetidine-3-carbonitrile is a chemical compound with the molecular formula C11H10FN2 It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles

Preparation Methods

The synthesis of 1-(2-Fluorobenzyl)azetidine-3-carbonitrile typically involves the reaction of 2-fluorobenzyl bromide with azetidine-3-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

1-(2-Fluorobenzyl)azetidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

    Cyclization: The azetidine ring can undergo cyclization reactions under acidic or basic conditions to form larger ring systems.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

1-(2-Fluorobenzyl)azetidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)azetidine-3-carbonitrile involves its interaction with specific molecular targets in biological systems. The fluorobenzyl group is known to enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-Fluorobenzyl)azetidine-3-carbonitrile can be compared with other azetidine derivatives, such as:

    1-(2,4-Difluorobenzyl)azetidine-3-carbonitrile: This compound has two fluorine atoms on the benzyl group, which can lead to different reactivity and biological activity compared to the mono-fluorinated derivative.

    1-Benzylazetidine-3-carbonitrile: Lacks the fluorine atom, which can result in lower lipophilicity and different pharmacokinetic properties.

    1-(2-Chlorobenzyl)azetidine-3-carbonitrile: The presence of a chlorine atom instead of fluorine can alter the compound’s reactivity and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]azetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2/c12-11-4-2-1-3-10(11)8-14-6-9(5-13)7-14/h1-4,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEXESSSEAISEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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